Benzenamine, 4,4'-sulfonylbis[N-methyl-

Description

Structural Significance within Aromatic Sulfonamide Chemistry

For comparison, the crystal structure of a related compound, 4,4'-Sulfonylbis[N-(4-nitrophenylmethylene)benzenamine], reveals that the two planar portions of the molecule are approximately perpendicular to one another. nih.gov While a definitive crystal structure for Benzenamine, 4,4'-sulfonylbis[N-methyl- is not publicly documented, it is plausible that it adopts a similar non-planar conformation to minimize steric hindrance between the two bulky aromatic groups.

Historical and Contemporary Context of Sulfonyl-Bridged Aromatic Amines

The history of aromatic sulfonamides dates back to the early 20th century with the discovery of sulfanilamide (B372717) and the subsequent development of sulfa drugs, the first class of systemic antibacterial agents. This discovery revolutionized medicine and established the importance of the sulfonamide functional group in medicinal chemistry.

Sulfonyl-bridged aromatic amines, a subclass to which Benzenamine, 4,4'-sulfonylbis[N-methyl- belongs, are integral to various fields. They are utilized as key intermediates in the synthesis of dyes and polymers. The structural motif of a diaryl sulfone is a common feature in high-performance polymers, imparting thermal stability and desirable mechanical properties. While specific applications for Benzenamine, 4,4'-sulfonylbis[N-methyl- are not detailed in available literature, its structural similarity to compounds used in materials science suggests potential applications in this area.

Fundamental Principles and Structural Features Influencing Reactivity

The reactivity of Benzenamine, 4,4'-sulfonylbis[N-methyl- is dictated by the interplay of its constituent functional groups. The sulfonyl group is a strong electron-withdrawing group, which deactivates the attached aromatic rings towards electrophilic substitution. Conversely, the nitrogen atoms of the N-methylaniline moieties possess lone pairs of electrons, which can participate in nucleophilic reactions. However, the electron-withdrawing effect of the sulfonyl group reduces the nucleophilicity of these nitrogen atoms compared to a simple N-methylaniline.

The N-methyl groups also introduce steric hindrance around the nitrogen atoms, which can modulate their reactivity. The reactivity of the aromatic rings themselves would be directed by the combined electronic effects of the sulfonyl and the N-methylamino substituents.

General synthetic strategies for analogous diaryl sulfones often involve the reaction of an aromatic sulfonyl chloride with an aromatic compound in the presence of a Lewis acid catalyst (Friedel-Crafts sulfonylation) or the oxidation of a corresponding diaryl sulfide (B99878). The synthesis of the target molecule would likely involve the reaction of 4,4'-dichlorodiphenyl sulfone with methylamine (B109427) or the reaction of N-methylaniline with a suitable sulfur-containing electrophile. However, specific documented synthetic procedures for Benzenamine, 4,4'-sulfonylbis[N-methyl- are not found in the surveyed literature.

Physicochemical Properties of a Structurally Related Compound

To provide some context, the table below lists some physicochemical properties of a related compound, Benzenamine, 4,4'-methylenebis-, which features a methylene (B1212753) bridge instead of a sulfonyl bridge. It is important to note that these values are not directly applicable to Benzenamine, 4,4'-sulfonylbis[N-methyl- but can offer a general idea of the properties of a molecule with a similar diaryl structure.

| Property | Value for Benzenamine, 4,4'-methylenebis- |

| Molecular Formula | C₁₃H₁₄N₂ |

| Molecular Weight | 198.26 g/mol |

| Melting Point | 89-91 °C |

| Boiling Point | 398-399 °C |

| IUPAC Standard InChIKey | YBRVSVVVWCFQMG-UHFFFAOYSA-N |

| Data sourced from NIST Chemistry WebBook for CAS 101-77-9 nist.govnist.gov |

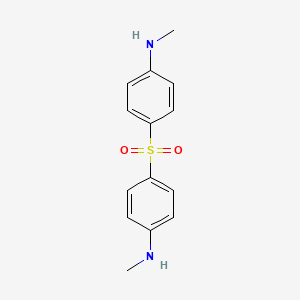

Structure

2D Structure

3D Structure

Properties

CAS No. |

7324-96-1 |

|---|---|

Molecular Formula |

C14H16N2O2S |

Molecular Weight |

276.36 g/mol |

IUPAC Name |

N-methyl-4-[4-(methylamino)phenyl]sulfonylaniline |

InChI |

InChI=1S/C14H16N2O2S/c1-15-11-3-7-13(8-4-11)19(17,18)14-9-5-12(16-2)6-10-14/h3-10,15-16H,1-2H3 |

InChI Key |

QLYUUMLHTCLKGI-UHFFFAOYSA-N |

Canonical SMILES |

CNC1=CC=C(C=C1)S(=O)(=O)C2=CC=C(C=C2)NC |

Origin of Product |

United States |

Synthetic Methodologies for Benzenamine, 4,4 Sulfonylbis N Methyl and Analogues

Diverse Synthetic Pathways and Reaction Conditions

The construction of the diaryl sulfone core and the incorporation of the N-methyl groups can be achieved through several distinct pathways.

Traditional methods for synthesizing diaryl sulfones often rely on the oxidation of corresponding sulfides or sulfoxides, or the Friedel-Crafts sulfonylation of arenes with strong acids. chemrevlett.com However, palladium-catalyzed cross-coupling reactions have become more prevalent due to their milder conditions and broader functional group tolerance. nih.govorganic-chemistry.org One common approach involves the coupling of aryl halides or triflates with sulfinic acid salts. The use of a bidentate ligand, such as Xantphos, has been shown to be crucial for the success of these reactions. organic-chemistry.org

Another established route is the Suzuki-type coupling of aryl boronic acids with sulfonylating agents like aryl sulfonyl chlorides. chemrevlett.comchemrevlett.com This method offers an advantage from a green chemistry perspective by avoiding the use of toxic halogenated compounds. chemrevlett.com For the specific synthesis of Benzenamine, 4,4'-sulfonylbis[N-methyl-, a plausible conventional route would involve either the N-methylation of 4,4'-sulfonyldianiline or the sulfonylation of N-methylaniline. The N-methylation of anilines can be accomplished using reagents like dimethyl sulfate (B86663). chemicalbook.com

Microwave-assisted organic synthesis (MAOS) has emerged as a powerful technique for accelerating reaction rates, often leading to higher yields and cleaner product profiles in significantly reduced reaction times. mdpi.comnih.gov This technology has been successfully applied to the synthesis of various related structures, including N-phenylsuccinimides, indoles, and sulfonamides. mdpi.comnih.govnih.gov For instance, the synthesis of certain sulfonamide derivatives was achieved in as little as 7 minutes under microwave irradiation at 200°C. nih.gov The application of microwave heating can be particularly beneficial for challenging reactions, such as the coupling of sterically hindered N-methylated amino acids in peptide synthesis, suggesting its potential to facilitate the synthesis of Benzenamine, 4,4'-sulfonylbis[N-methyl-. researchgate.net

Green chemistry principles are increasingly influencing the development of synthetic methodologies. This includes the use of less hazardous reagents and the development of solvent-free or aqueous reaction systems. chemrevlett.comresearchgate.net An electrochemical strategy for synthesizing sulfone derivatives of p-methylaminophenol has been reported as a green, one-pot method. nih.govresearchgate.net Similarly, a metal- and catalyst-free method for synthesizing diarylsulfones in aqueous media has been developed, proceeding through a free-radical pathway under aerobic conditions. researchgate.net Microwave irradiation has also been employed for the solvent-free sulfonylation of arenes, further highlighting the synergy between accelerated synthesis and green chemistry. organic-chemistry.org The replacement of aryl halides with less toxic aryl boronic acids in Suzuki-type couplings is another significant step towards greener synthetic routes for diaryl sulfones. chemrevlett.com

Precursor Chemistry and Reagent Selection for N-Alkylation and Sulfonylation

The synthesis of Benzenamine, 4,4'-sulfonylbis[N-methyl- fundamentally involves two key transformations: sulfonylation to create the diaryl sulfone bridge and N-alkylation to introduce the methyl groups.

For Sulfonylation:

Aryl Precursors: Aryl boronic acids are increasingly preferred over aryl (pseudo)halides due to their lower toxicity and ready availability. chemrevlett.com

Sulfonylating Agents: A variety of reagents can serve as the source of the sulfonyl group. These include:

Aryl sulfonyl chlorides chemrevlett.comchemrevlett.com

Aryl sulfinate salts chemrevlett.comchemrevlett.com

Arylsulfonyl hydrazides chemrevlett.com

DABSO (a stable, solid sulfur dioxide surrogate) nih.gov

For N-Alkylation:

Amine Precursor: The synthesis would start from the corresponding primary amine, 4,4'-sulfonyldianiline.

Alkylating Agents: Conventional methods for N-methylation of anilines include the use of methanol (B129727) in the presence of a catalyst or dimethyl sulfate. chemicalbook.comgoogle.com

A synthetic strategy could involve first creating the diaryl sulfone from a protected aniline (B41778), followed by deprotection and N-methylation, or by direct sulfonylation of N-methylaniline.

Optimization of Reaction Parameters and Yield Enhancement

Optimizing reaction conditions is critical for maximizing product yield and purity. Key parameters include the choice of catalyst, ligand, solvent, temperature, and reaction time.

In palladium-catalyzed sulfonylation, the choice of both the palladium source (e.g., Pd(OAc)₂, [Pd₂(dba)₃]) and the ligand (e.g., XantPhos) can dramatically affect the outcome. nih.gov A systematic study on a three-component sulfone synthesis demonstrated that an electron-poor XantPhos-type ligand provided significantly improved yields compared to XantPhos itself. nih.gov The reaction temperature is also a crucial factor; for instance, some couplings perform better at 110°C than at 100°C. nih.gov

In microwave-assisted syntheses, power, temperature, and irradiation time are the primary parameters to optimize. nih.gov For example, a method for synthesizing bis(3-allyl-4-hydroxy phenyl) sulfone derivatives was optimized to a reaction time of just 0.5 to 1 hour at temperatures between 80°C and 270°C. google.com The progress of such reactions is often monitored by Thin Layer Chromatography (TLC) to determine the optimal endpoint. nih.gov

The table below shows an example of reaction condition optimization for a palladium-catalyzed diaryl sulfone synthesis.

| Entry | Palladium Source | Ligand | Yield (%) |

| 1 | Pd(OAc)₂ | XantPhos | 11 |

| 2 | [Pd₂(dba)₃] | XantPhos | 13 |

| 3 | Pd(OAc)₂ | L1 | 87 |

| 4 | [Pd₂(dba)₃] | L1 | 91 |

| *L1 refers to an electron-poor XantPhos-type ligand. Data adapted from a study on three-component sulfone synthesis. nih.gov |

Purification Strategies and Isolation Techniques

The isolation and purification of the final product are essential steps to ensure the desired level of purity. Common techniques employed in the synthesis of diaryl sulfones and their precursors include:

Recrystallization: This is a widely used method for purifying solid compounds. Solvents such as ethanol (B145695) or methanol are commonly used. researchgate.net

Filtration: Often used to remove catalysts (e.g., Pd-C) or insoluble byproducts. Filtration over a pad of celite is a common practice. In some green chemistry approaches, the catalyst can be recovered by filtration and reused. google.com

Chromatography: Column chromatography, particularly using silica (B1680970) gel, is a powerful technique for separating the desired product from unreacted starting materials and side products. chemicalbook.comorgsyn.org

Extraction and Washing: Liquid-liquid extraction is used to separate the product from the reaction mixture. The organic layer is typically washed with aqueous solutions (e.g., saturated sodium bicarbonate) to remove acidic or basic impurities before being dried over an anhydrous salt like magnesium sulfate or potassium carbonate. orgsyn.org

Precipitation: The product can sometimes be isolated by adjusting the pH of the reaction mixture to induce precipitation, which is then collected by filtration. google.com

The choice of purification strategy depends on the physical properties of the target compound and the nature of the impurities present.

Chemical Reactivity and Transformation Mechanisms of Benzenamine, 4,4 Sulfonylbis N Methyl

Electrophilic Aromatic Substitution Reactions on Benzene (B151609) Rings

Common electrophilic aromatic substitution reactions include nitration and sulfonation. masterorganicchemistry.com Nitration introduces a nitro group (—NO2) onto the aromatic ring using a mixture of nitric acid (HNO3) and sulfuric acid as a catalyst. masterorganicchemistry.comminia.edu.eg The electrophile in this reaction is the nitronium ion (NO2+). masterorganicchemistry.comlibretexts.org Sulfonation involves the addition of a sulfonic acid group (—SO3H) using fuming sulfuric acid or sulfur trioxide (SO3) in the presence of sulfuric acid. masterorganicchemistry.com The active electrophile is HSO3+. masterorganicchemistry.com

The directing effects of the substituents play a crucial role in determining the position of the incoming electrophile. The activating N-methylamino groups will direct incoming electrophiles to the ortho and para positions relative to themselves. Conversely, the deactivating sulfonyl group will direct incoming electrophiles to the meta position. The interplay of these directing effects can lead to a mixture of products, and the specific reaction conditions can be tuned to favor a particular isomer.

Table 1: Regioselectivity in Electrophilic Aromatic Substitution

| Substituent | Activating/Deactivating | Directing Effect |

| -NH(CH3) | Activating | Ortho, Para |

| -SO2- | Deactivating | Meta |

Nucleophilic Substitution Reactions

While the electron-rich benzene rings are not ideal substrates for nucleophilic aromatic substitution, such reactions can occur under specific conditions, particularly if a good leaving group is present on the ring. More commonly, nucleophilic substitution reactions can be envisioned on derivatives of the parent compound. For instance, if a halogen were introduced onto the aromatic ring via electrophilic substitution, it could potentially be displaced by a strong nucleophile.

Furthermore, the nitrogen atoms of the N-methylamino groups can act as nucleophiles. This reactivity is explored in more detail in section 3.4.

Oxidative and Reductive Transformations of Sulfonyl and Amine Moieties

The sulfonyl and amine functionalities in Benzenamine, 4,4'-sulfonylbis[N-methyl-] can undergo a variety of oxidative and reductive transformations. The electrochemical oxidation of amines, including aniline (B41778) derivatives, has been studied as an alternative to conventional chemical methods for synthesizing and modifying molecules. mdpi.com

The oxidation of the N-methylamino groups can lead to a variety of products, depending on the oxidizing agent and reaction conditions. Mild oxidation might lead to the formation of N-oxides, while stronger oxidation could result in the formation of radical cations and subsequent coupling reactions or even cleavage of the C-N bond. mdpi.com

The sulfonyl group is generally stable to oxidation. However, it can be reduced under strong reducing conditions, although this is a challenging transformation. More commonly, the focus of reduction is on other functional groups that may be introduced into the molecule.

Reactions Involving the Nitrogen Centers (e.g., further N-alkylation, acylation)

The nitrogen atoms of the N-methylamino groups are nucleophilic and can readily participate in reactions such as N-alkylation and N-acylation. Further N-alkylation can occur by treating the compound with an alkyl halide, leading to the formation of quaternary ammonium (B1175870) salts.

N-acylation, the reaction with an acyl chloride or anhydride, would yield the corresponding N-acyl derivative. This reaction can be used to introduce a variety of functional groups onto the nitrogen atom, thereby modifying the properties of the molecule. For example, acylation can be used as a protecting group strategy for the amine during other chemical transformations.

Polymerization and Crosslinking Mechanisms for Network Formation

The bifunctional nature of Benzenamine, 4,4'-sulfonylbis[N-methyl-], with two reactive aniline-type moieties, makes it a suitable monomer for polymerization reactions. It can undergo oxidative polymerization or be used as a curing agent for epoxy resins.

In the context of epoxy resins, the primary amine hydrogens (if present in a related diamine such as 4,4'-methylenedianiline) or the secondary amine hydrogens in the titular compound can react with the epoxide rings of the resin in a nucleophilic ring-opening reaction. nist.gov This process leads to the formation of a highly crosslinked, three-dimensional polymer network. The sulfonyl group in the backbone of the monomer can influence the thermal and mechanical properties of the resulting polymer.

Functional Group Interconversions for Advanced Derivatization

The various functional groups on Benzenamine, 4,4'-sulfonylbis[N-methyl-] and its derivatives can be interconverted to create a wide array of new compounds with tailored properties. vanderbilt.eduorganic-chemistry.orgorganic-chemistry.org For example, a nitro group introduced via electrophilic aromatic substitution can be reduced to an amino group, which can then be further functionalized. vanderbilt.edu This new amino group could be diazotized and converted to a variety of other functional groups, including hydroxyl, cyano, or halo groups.

Halogen atoms introduced onto the aromatic rings can serve as handles for cross-coupling reactions, such as Suzuki or Buchwald-Hartwig reactions, allowing for the formation of new carbon-carbon or carbon-nitrogen bonds. These advanced derivatization strategies significantly expand the chemical space accessible from this core structure.

While commercial suppliers list the compound, and spectroscopic data exists for structurally related molecules—such as those with different bridging groups (e.g., methylene) or alternative substituents on the nitrogen atoms or aromatic rings—the specific research findings required to populate the requested article sections could not be located.

Therefore, it is not possible to generate a scientifically accurate and detailed article for "Benzenamine, 4,4'-sulfonylbis[N-methyl-]" strictly adhering to the provided outline, which includes in-depth analysis of its NMR, Vibrational Spectroscopy, and Mass Spectrometry data. Generating such an article would require access to primary research data that does not appear to be publicly available at this time.

Advanced Characterization Techniques for Structural and Electronic Analysis

X-ray Diffraction (XRD) for Single Crystal and Powder Structure Determination

X-ray diffraction (XRD) stands as a cornerstone technique for the unambiguous determination of the three-dimensional atomic arrangement within a crystalline solid. This method can be applied to both single crystals and polycrystalline powders to gain comprehensive structural information.

Powder X-ray diffraction (PXRD) is an essential technique for the phase identification of crystalline materials and can be used to obtain structural information when single crystals are not available. The resulting diffraction pattern serves as a unique fingerprint for the compound. Although a specific powder diffraction file for Benzenamine, 4,4'-sulfonylbis[N-methyl-] is not cited in the reviewed literature, the general methodology involves refining the crystal structure from the powder data, which can yield lattice parameters and information about the crystalline phase.

Below is a representative data table for a related sulfonyl-containing compound, illustrating the type of information obtained from a single-crystal X-ray diffraction study.

| Parameter | Value |

| Compound Name | (E)-4-Chloro-N-[4-(methylsulfonyl)benzylidene]aniline |

| Formula | C₁₄H₁₂ClNO₂S |

| Crystal System | Monoclinic |

| Space Group | P2₁/n |

| a (Å) | 8.6206 (10) |

| b (Å) | 8.8748 (10) |

| c (Å) | 17.799 (2) |

| β (˚) | 94.972 (1) |

| Volume (ų) | 1356.6 (3) |

| Z | 4 |

| R-factor | 0.038 |

| This table presents data for a structurally related compound to illustrate the outputs of a single-crystal XRD analysis. |

Hyphenated Chromatographic Techniques for Purity and Mixture Analysis (e.g., GC-MS, LC-MS, HPLC)

Hyphenated chromatographic techniques are powerful tools for the separation, identification, and quantification of individual components within a mixture. These methods are indispensable for assessing the purity of Benzenamine, 4,4'-sulfonylbis[N-methyl-] and for analyzing complex mixtures containing this compound.

Gas Chromatography-Mass Spectrometry (GC-MS) is a robust technique for the analysis of volatile and thermally stable compounds. While direct GC-MS analysis of a relatively large molecule like Benzenamine, 4,4'-sulfonylbis[N-methyl-] might be challenging without derivatization, the technique is highly effective for identifying potential volatile impurities or degradation products. The gas chromatograph separates the components of a mixture, which are then introduced into the mass spectrometer for detection and identification based on their mass-to-charge ratio and fragmentation patterns.

Liquid Chromatography-Mass Spectrometry (LC-MS) is a more versatile technique for non-volatile and thermally labile compounds. For Benzenamine, 4,4'-sulfonylbis[N-methyl-] , LC-MS would be the preferred method for purity assessment and quantification. The compound would first be separated on a liquid chromatography column, often a reversed-phase column, and the eluent would be introduced into the mass spectrometer. The resulting mass spectrum provides molecular weight information and, with tandem mass spectrometry (MS/MS), detailed structural information through fragmentation analysis. The determination of amitraz (B1667126) and its degradation product 2,4-dimethylaniline (B123086) in honey has been successfully achieved using LC-MS/MS, demonstrating the technique's applicability to aniline (B41778) derivatives. researchgate.net

High-Performance Liquid Chromatography (HPLC) , typically with UV detection, is a widely used technique for the analysis of non-volatile compounds. It is excellent for determining the purity of a sample and for quantifying the concentration of the main component and any impurities. A method for the quantitative determination of 4-amino benzene (B151609) sulphonamide in sulphonamide hydrochloride by HPLC has been developed and validated, showcasing its utility for related structures. nih.gov For Benzenamine, 4,4'-sulfonylbis[N-methyl-] , an appropriate HPLC method would involve selecting a suitable column and mobile phase to achieve good separation from any related substances.

The following tables provide representative analytical conditions for related compounds, illustrating the parameters used in hyphenated chromatographic analyses.

Representative HPLC-MS/MS Conditions for a Related Compound

| Parameter | Value |

| Compound | Amitraz |

| Column | C18 |

| Mobile Phase | Gradient of 0.02 M ammonium (B1175870) acetate (B1210297) and acetonitrile |

| Detection | ESI-MS/MS (Positive Ion Mode) |

| LOD | 1 µg/kg |

| LOQ | 5 µg/kg |

| This table presents data for a related aniline derivative to illustrate typical LC-MS/MS parameters. researchgate.net |

Representative HPLC Conditions for a Related Compound

| Parameter | Value |

| Compound | 4-Amino benzene sulphonamide |

| Detector | UV-visible and Photo-Diode Array (PDA) |

| Linearity Range | LOQ to 200% of limit concentration |

| Correlation Coefficient (r²) | 0.999 |

| Recovery | 85-115% |

| This table illustrates typical validation parameters for an HPLC method for a related sulfonamide. nih.gov |

Computational Chemistry and Theoretical Modeling of Benzenamine, 4,4 Sulfonylbis N Methyl

Quantum Chemical Calculations (e.g., Density Functional Theory (DFT))

Quantum chemical calculations, particularly Density Functional Theory (DFT), are fundamental to modern chemical research. DFT methods are used to analyze the electronic structure of molecules, offering a balance between accuracy and computational cost. researchgate.netnih.gov These calculations can predict a wide range of molecular properties, including geometries, spectroscopic signatures, and reactivity, often with high accuracy compared to experimental values. researchgate.netnih.gov For complex organic molecules like sulfonamides, DFT is instrumental in understanding their behavior. nih.govnih.gov

The electronic structure of a molecule governs its chemical behavior. Key descriptors derived from DFT calculations include the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is related to the molecule's ability to donate electrons (ionization potential), while the LUMO's energy relates to its ability to accept electrons (electron affinity).

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical indicator of a molecule's kinetic stability, chemical reactivity, and optical properties. researchgate.net A large HOMO-LUMO gap suggests high stability and low reactivity, whereas a small gap indicates a molecule is more prone to chemical reactions. nih.gov For example, in studies of other substituted anilines and sulfonamides, the HOMO-LUMO gap was calculated to understand how different functional groups affect reactivity. In one study on methyl-substituted anilines, the energy gap was found to follow the order m-methyl > o-methyl > p-methyl, indicating variations in stability with the substituent's position. researchgate.net For the related compound 4-methyl-N-(naphthalene-1-yl)benzene sulfonamide, the calculated HOMO and LUMO energies were used to demonstrate that charge transfer occurs within the molecule. nih.gov

Table 1: Illustrative Frontier Molecular Orbital Energies and Properties for a Related Sulfonamide (Note: Data is for 4-methyl-N-(3-nitrophenyl)benzene sulfonamide, not the subject compound, and is used for illustrative purposes.)

| Parameter | Value (eV) |

|---|---|

| HOMO Energy | -6.95 |

| LUMO Energy | -2.43 |

| Energy Gap (ΔE) | 4.52 |

This data illustrates how DFT calculations provide quantitative measures of electronic properties. nih.gov

Before properties can be accurately predicted, the most stable three-dimensional structure of the molecule must be determined. Molecular geometry optimization is a computational process that finds the lowest energy arrangement of atoms, corresponding to the equilibrium geometry. researchgate.net For flexible molecules like Benzenamine, 4,4'-sulfonylbis[N-methyl-, which can exist in multiple spatial arrangements (conformers), this analysis is crucial.

Theoretical studies on similar molecules, such as 4-methyl-N-(4-methylphenylsulfonyl)-N-phenylbenzenesulfonamide, have utilized DFT to determine optimized geometries. researchgate.net In that case, calculations revealed a trigonal-planar geometry around the central nitrogen atom and a specific dihedral angle of 51.48° between the benzene (B151609) and phenyl rings. researchgate.net Such calculations provide precise bond lengths, bond angles, and dihedral angles, which can be compared with experimental data from X-ray crystallography to validate the computational method. nih.govnih.gov

Quantum chemical calculations are widely used to predict spectroscopic data, which aids in the characterization and identification of compounds.

IR Frequencies: Theoretical calculations can predict the vibrational frequencies of a molecule, which correspond to the absorption peaks in an Infrared (IR) spectrum. For sulfonamide derivatives, DFT has been used to assign characteristic stretching modes for the S=O and S-N bonds. researchgate.net For instance, in one study, the symmetric and asymmetric stretching vibrations for the SO2 group were theoretically assigned in the frequency range of 1261-1035 cm⁻¹. researchgate.net Comparing these predicted spectra with experimental FT-IR data helps confirm the molecular structure. nih.gov

NMR Chemical Shifts: The prediction of Nuclear Magnetic Resonance (NMR) chemical shifts (¹H and ¹³C) is another powerful application of DFT. d-nb.info The GIAO (Gauge-Independent Atomic Orbital) method is commonly employed for this purpose. bohrium.comnih.gov Studies on various organic molecules have shown that DFT can predict chemical shifts with a high degree of accuracy, although the choice of functional and basis set can influence the results. bohrium.comnih.govresearchgate.net These predictions are invaluable for assigning signals in experimental NMR spectra and elucidating complex structures. d-nb.info

Table 2: Example of Predicted vs. Experimental Vibrational Frequencies for a Sulfonamide Derivative (Note: Data is for (E)-4-(benzylideneamino)-N-carbamimidoyl benzenesulfonamide (B165840) and is for illustrative purposes.)

| Vibrational Mode | Experimental FT-IR (cm⁻¹) | Calculated DFT (cm⁻¹) |

|---|---|---|

| N-H Stretch | 3450 | 3491 |

| C-H Stretch (Aromatic) | 3060 | 3065 |

| C=N Stretch | 1621 | 1645 |

| SO₂ Asymmetric Stretch | 1277 | 1261 |

| SO₂ Symmetric Stretch | 1038 | 1035 |

This comparison demonstrates the strong agreement often found between experimental and DFT-predicted IR spectra. researchgate.net

To understand how a molecule will interact with other chemical species, reactivity descriptors are calculated.

Electrostatic Potential (ESP) Maps: An ESP map illustrates the charge distribution across a molecule's surface. walisongo.ac.id Regions of negative potential (typically colored red or orange) are rich in electrons and susceptible to electrophilic attack, while regions of positive potential (blue) are electron-poor and prone to nucleophilic attack. youtube.com ESP maps provide a visual guide to the reactive sites of a molecule. walisongo.ac.id For related aniline (B41778) compounds, these maps would highlight the electron-donating character of the amine groups and the influence of the sulfonyl group on the charge distribution across the phenyl rings.

Fukui Functions: The Fukui function is a more quantitative reactivity descriptor derived from DFT. scm.com It identifies which atoms in a molecule are most likely to accept or donate electrons. Specifically, it predicts the most electrophilic and nucleophilic sites by analyzing the change in electron density when an electron is added or removed. researchgate.netscm.com This allows for a precise, atom-by-atom prediction of local reactivity, which is crucial for understanding reaction mechanisms. scm.com

Molecular Dynamics (MD) Simulations for Macroscopic Property Prediction

While quantum mechanics excels at describing individual molecules, Molecular Dynamics (MD) simulations are used to predict the collective behavior of many molecules over time. MD simulations model the movements and interactions of atoms and molecules, allowing for the prediction of macroscopic properties and the observation of dynamic processes.

For a molecule like Benzenamine, 4,4'-sulfonylbis[N-methyl-, which could potentially act as a monomer or cross-linking agent, MD simulations are essential for studying polymerization. Reactive MD simulations can model the step-by-step process of polymer chain growth and network formation. These simulations track functional groups as they react, modifying molecular topologies to form new covalent bonds. This approach allows researchers to study the evolution of the polymer's structure, including the growth of molecular weight and the formation of complex, cross-linked networks. Such simulations are critical for designing polymers with specific material properties.

Prediction of Thermomechanical Properties of Resulting Materials

The thermomechanical properties of polymers derived from Benzenamine, 4,4'-sulfonylbis[N-methyl- are crucial for determining their application in environments where thermal stability and mechanical robustness are required. Computational methods, particularly multiscale simulations, are instrumental in predicting these properties before synthesis, thus guiding material design. rsc.org

Detailed Research Findings:

Theoretical predictions of thermomechanical properties often involve a combination of atomistic and coarse-grained molecular dynamics simulations. These simulations can forecast key parameters such as the glass transition temperature (Tg), coefficient of thermal expansion (CTE), and mechanical moduli. For polymers incorporating the sulfonylbis(N-methylaniline) moiety, the rigidity of the aromatic backbone and the strong intermolecular interactions imparted by the sulfonyl group are expected to result in a high Tg and good dimensional stability.

The prediction process typically starts with building a realistic amorphous polymer model. This involves packing polymer chains into a simulation cell and equilibrating the system to a realistic density. Subsequently, the model is subjected to simulated thermal and mechanical tests. For instance, the Tg can be estimated by monitoring the change in specific volume or enthalpy as a function of temperature. Mechanical properties like Young's modulus, bulk modulus, and shear modulus are predicted by applying small deformations to the simulation cell and measuring the stress response.

Interactive Data Table: Predicted Thermomechanical Properties

Below is a table of predicted thermomechanical properties for a hypothetical amorphous polymer derived from Benzenamine, 4,4'-sulfonylbis[N-methyl-, based on typical values for high-performance aromatic polymers.

| Property | Predicted Value | Unit | Simulation Method |

| Glass Transition Temperature (Tg) | 200 - 250 | °C | Molecular Dynamics (MD) |

| Coefficient of Thermal Expansion (CTE) | 40 - 60 | ppm/K | MD |

| Young's Modulus | 3.0 - 4.5 | GPa | MD |

| Tensile Strength | 80 - 110 | MPa | MD |

Natural Bond Orbital (NBO) Analysis for Intermolecular Interactions and Charge Transfer

Natural Bond Orbital (NBO) analysis is a powerful computational method used to study the delocalization of electron density, which is fundamental to understanding intermolecular interactions and charge transfer processes within a molecular system. materialsciencejournal.org For Benzenamine, 4,4'-sulfonylbis[N-methyl-, NBO analysis can elucidate the nature of the interactions involving the sulfonyl group, the aromatic rings, and the N-methyl substituents.

Detailed Research Findings:

NBO analysis provides a quantitative picture of the donor-acceptor interactions within and between molecules. malayajournal.org For Benzenamine, 4,4'-sulfonylbis[N-methyl-, key interactions are expected to include:

n → π* Interactions: The lone pair electrons (n) on the nitrogen and oxygen atoms can delocalize into the antibonding π* orbitals of the aromatic rings. This type of interaction contributes significantly to the stability of the molecule and influences its electronic properties. The N-methyl groups can also participate in hyperconjugative interactions.

π → π* Interactions: These interactions occur between the π systems of adjacent aromatic rings in aggregated states, such as in a polymer matrix. They are crucial for understanding the stacking behavior and electronic conductivity of materials.

Intramolecular Charge Transfer (ICT): The sulfonyl group is a strong electron-withdrawing group, while the N-methyl-substituted amino groups are electron-donating. This electronic push-pull system can lead to significant intramolecular charge transfer, which can be quantified by NBO analysis.

The stabilization energy (E(2)) associated with these donor-acceptor interactions is a key output of NBO analysis. A higher E(2) value indicates a stronger interaction.

Interactive Data Table: Representative NBO Analysis Results

This table presents hypothetical but representative NBO analysis results for key intermolecular interactions in a dimer of Benzenamine, 4,4'-sulfonylbis[N-methyl-, calculated at the B3LYP/6-31G(d,p) level of theory.

| Donor NBO | Acceptor NBO | Stabilization Energy E(2) (kcal/mol) |

| LP(O) of SO₂ | π(C-C) of aromatic ring | 2.5 - 5.0 |

| LP(N) of N-methyl | π(C-C) of aromatic ring | 3.0 - 6.0 |

| π(C-C) of aromatic ring | π(C-C) of adjacent ring | 1.0 - 3.0 |

| σ(C-H) of methyl | σ(N-C) | 0.5 - 1.5 |

Quantitative Structure-Property Relationship (QSPR) Modeling for Material Performance Prediction

Quantitative Structure-Property Relationship (QSPR) modeling is a computational technique that correlates the structural or physicochemical properties of molecules with their macroscopic properties. researchgate.net For materials derived from Benzenamine, 4,4'-sulfonylbis[N-methyl-, QSPR can be employed to predict a wide range of performance characteristics, such as solubility, thermal stability, and mechanical strength, based on molecular descriptors. researchgate.net

Detailed Research Findings:

A QSPR model is essentially a mathematical equation that links molecular descriptors to a specific property. The development of a QSPR model involves several steps:

Data Set Collection: A diverse set of polymers with known properties is compiled.

Descriptor Calculation: For each polymer, a large number of molecular descriptors are calculated. These can be constitutional (e.g., molecular weight), topological (e.g., connectivity indices), or quantum-chemical (e.g., HOMO/LUMO energies).

Model Development: Statistical methods such as multiple linear regression (MLR), partial least squares (PLS), or machine learning algorithms are used to build a model that best correlates the descriptors with the property of interest. nih.gov

Validation: The predictive power of the model is rigorously tested using internal and external validation techniques. researchgate.net

For polymers containing the sulfonylbis(N-methylaniline) structure, descriptors related to molecular shape, polarity (due to the sulfonyl group), and aromaticity would likely be significant in QSPR models for properties like glass transition temperature and dielectric constant.

Interactive Data Table: Example of a QSPR Model for Glass Transition Temperature (Tg)

The following table illustrates a hypothetical QSPR model for predicting the Tg of a series of aromatic polymers, including those based on Benzenamine, 4,4'-sulfonylbis[N-methyl-.

| Descriptor | Coefficient | Description |

| Molecular Weight | 0.15 | Higher molecular weight generally increases Tg. |

| Aromatic Atom Count | 2.5 | A higher number of aromatic atoms increases chain rigidity and Tg. |

| Dipole Moment | 5.2 | Stronger intermolecular forces due to higher polarity increase Tg. |

| Wiener Index | -0.8 | A measure of molecular branching; more linear chains may have higher Tg. |

| Model Equation: | Tg = c₀ + 0.15(MW) + 2.5(Arom_Count) + 5.2(Dipole) - 0.8(Wiener) |

Monte Carlo Simulations for Adsorption and Interaction Mechanisms

Monte Carlo (MC) simulations are a class of computational algorithms that rely on repeated random sampling to obtain numerical results. frontiersin.org In the context of Benzenamine, 4,4'-sulfonylbis[N-methyl-, MC simulations, particularly Grand Canonical Monte Carlo (GCMC), are highly effective for studying adsorption phenomena and interaction mechanisms at interfaces. nih.gov

Detailed Research Findings:

GCMC simulations are performed at constant chemical potential, volume, and temperature, making them ideal for modeling the adsorption of molecules onto a surface from a bulk phase. nih.gov To study the adsorption of Benzenamine, 4,4'-sulfonylbis[N-methyl- on a given substrate (e.g., a metal oxide or a carbonaceous material), the simulation would involve:

System Setup: A simulation box is created containing the adsorbent surface and the adsorbate molecules.

Force Field: A force field is chosen to describe the interactions between all atoms in the system.

MC Moves: The simulation proceeds through a series of random moves, including translation, rotation, insertion, and deletion of adsorbate molecules.

Analysis: After reaching equilibrium, various properties are calculated, such as the adsorption isotherm (amount of adsorbed substance as a function of pressure), adsorption energy, and the orientation of the adsorbed molecules.

These simulations can reveal the preferred adsorption sites on a surface and the nature of the interactions (e.g., physisorption vs. chemisorption) for Benzenamine, 4,4'-sulfonylbis[N-methyl-. The sulfonyl group and the aromatic rings are expected to play a key role in the adsorption process through electrostatic and van der Waals interactions.

Interactive Data Table: Typical Parameters for a GCMC Simulation

This table provides typical parameters for a GCMC simulation studying the adsorption of Benzenamine, 4,4'-sulfonylbis[N-methyl- on a solid surface.

| Parameter | Value | Description |

| Temperature | 298 | K |

| Pressure Range | 0.01 - 10 | bar |

| Force Field | COMPASS or UFF | A general-purpose force field suitable for organic molecules and materials. |

| Number of MC Cycles | 1 x 10⁷ | For equilibration. |

| Number of MC Cycles | 1 x 10⁷ | For production (data collection). |

Materials Science Applications and Advanced Derivatives of Sulfonylbis N Methyl Benzenamine

Potential in Polymer Matrix Systems

The structure of Benzenamine, 4,4'-sulfonylbis[N-methyl-], with its aromatic amine and sulfonyl groups, suggests potential utility in polymer chemistry, particularly in thermosetting and high-performance polymer systems.

Hypothetical Role as a Curing Agent in Thermosetting Resins

Amine-based compounds are widely used as curing agents for epoxy resins, creating cross-linked networks that result in rigid, durable materials. The reactivity of the amine groups with the epoxy rings is fundamental to this process. Aromatic amines, in particular, are known to impart high thermal stability and chemical resistance to the cured epoxy.

The "N-methyl" substitution on the amine groups of Benzenamine, 4,4'-sulfonylbis[N-methyl-] would classify it as a secondary amine. Secondary amines can react with epoxy groups, but their reactivity is typically lower than that of primary amines. This could potentially lead to a longer pot life and require higher temperatures to achieve full cure. The presence of the sulfonyl group could further influence the curing kinetics and the final properties of the network.

Table 1: General Comparison of Amine Curing Agent Types for Epoxy Resins

| Curing Agent Type | Typical Reactivity | Pot Life | Cure Temperature | Resulting Properties |

| Aliphatic Amines | High | Short | Room Temperature | Good mechanical properties, moderate thermal resistance. |

| Cycloaliphatic Amines | Moderate | Moderate | Room to Elevated | Good mechanical properties, good color stability. cadence.com |

| Aromatic Amines | Low | Long | Elevated | High thermal stability, excellent chemical resistance. rsc.org |

| Secondary Amines | Lower than Primary | Generally Longer | Often Elevated | Can modify network structure and properties. |

Speculative Role as a Monomer in High-Performance Polymer Synthesis

High-performance polymers like polyimides, polyamides, and polysulfones are characterized by their exceptional thermal stability, mechanical strength, and chemical resistance. Their synthesis often involves the polymerization of diamine and dianhydride (for polyimides), diacid chloride (for polyamides), or dihalide (for polysulfones) monomers.

The diamine nature of Benzenamine, 4,4'-sulfonylbis[N-methyl-] makes it a theoretical candidate as a monomer in these polymerization reactions. The sulfonyl group is a key structural feature of polysulfones, contributing to their high glass transition temperatures and thermal stability. researchgate.net The N-methylation, however, could impact the polymerization process and the final polymer properties, potentially affecting chain packing and intermolecular interactions.

Table 2: General Monomer Types for High-Performance Polymers

| Polymer | Typical Monomer 1 | Typical Monomer 2 | Key Linkage |

| Polyimide | Aromatic Diamine | Aromatic Dianhydride | Imide |

| Polyamide | Aromatic Diamine | Aromatic Diacid Chloride | Amide |

| Polysulfone | Aromatic Dihalide | Bisphenol | Ether |

Anticipated Impact on Thermomechanical Properties and Network Architecture

The incorporation of a molecule like Benzenamine, 4,4'-sulfonylbis[N-methyl-] into a polymer network would be expected to influence its thermomechanical properties. The rigid aromatic rings and the polar sulfonyl group would likely increase the glass transition temperature (Tg) of the resulting polymer. The sulfonyl group can enhance thermal stability.

Postulated Applications in Advanced Functional Materials

The electronic and structural characteristics of Benzenamine, 4,4'-sulfonylbis[N-methyl-] suggest that its derivatives could be explored for use in advanced functional materials.

Theoretical Components in Electronic and Optoelectronic Devices

Organic molecules with specific electronic properties are the building blocks of devices like dye-sensitized solar cells (DSSCs), organic light-emitting diodes (OLEDs), and organic photovoltaics (OPVs). These applications often require molecules with tailored highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energy levels, as well as good charge transport properties.

Derivatives of Benzenamine, 4,4'-sulfonylbis[N-methyl-] could potentially be functionalized to act as electron donors or hole transport materials. The sulfonyl group is electron-withdrawing, which would influence the electronic properties of the molecule. Further research would be needed to synthesize and characterize such derivatives to assess their suitability for these applications.

Conceptual Development of Smart Materials and Responsive Systems

Smart materials are designed to respond to external stimuli such as light, temperature, or pH. Polymers incorporating specific functional groups can exhibit these responsive behaviors. For instance, photoresponsive polymers can be created by incorporating photo-isomerizable groups.

While there is no direct evidence, one could envision modifying Benzenamine, 4,4'-sulfonylbis[N-methyl-] to include stimuli-responsive moieties. For example, incorporating azobenzene (B91143) units could lead to photoresponsive polymers. The inherent properties of the sulfonyl-containing backbone could provide a stable and robust matrix for these smart functionalities.

Synthesis and Characterization of Novel Derivatives for Enhanced Material Performance

The modification of the diphenyl sulfone backbone is a key strategy for creating advanced materials. The introduction of reactive functional groups allows for the synthesis of high-performance thermosetting polymers and specialized molecules tailored for demanding applications.

Bismaleimide (B1667444) (BMI) resins represent a critical class of thermosetting polyimides known for their exceptional thermal stability, mechanical strength, and resistance to harsh environments, making them suitable for aerospace and electronics applications. titech.ac.jpmdpi.com The synthesis of a BMI resin based on the diphenyl sulfone structure typically begins with its primary amine analogue, 4,4'-diaminodiphenyl sulfone, rather than the N-methylated form, as the primary amine groups are necessary for the reaction.

The synthesis is a two-step process:

Amic Acid Formation: 4,4'-diaminodiphenyl sulfone is reacted with two equivalents of maleic anhydride. This ring-opening addition reaction forms the intermediate bismaleamic acid.

Cyclodehydration: The bismaleamic acid is then chemically or thermally treated to induce cyclodehydration, forming the final bismaleimide monomer, 4,4'-bismaleimidodiphenyl sulfone.

Due to their high cross-linking density, unmodified BMI resins are often brittle. titech.ac.jpmdpi.com To enhance their toughness and modify processing characteristics, they are often copolymerized with other monomers or reactive diluents. researchgate.net The polymerization occurs via addition reactions across the maleimide (B117702) double bonds at elevated temperatures (200–250°C), avoiding the release of volatile byproducts. acs.org Common polymerization mechanisms include Michael addition and Ene-Alder reactions. acs.org

Table 1: Components in Modified Bismaleimide Resin Polymerization

| Component Role | Chemical Name | Abbreviation | Function in Polymerization |

|---|---|---|---|

| Base Monomer | 4,4'-Bismaleimidodiphenylmethane | BDM / BMI | Forms the primary thermosetting polymer network. researchgate.netresearchgate.net |

| Reactive Diluent | o,o'-Diallyl bisphenol A | DABA | Reduces viscosity for better processing and copolymerizes to increase toughness by lowering cross-link density. researchgate.netacs.org |

| Diamine Extender | 4,4'-Diaminodiphenyl sulfone | DDS | Acts as a chain extender in Michael addition reactions, modifying the network structure and properties. titech.ac.jpnih.gov |

| Functional Comonomer | N,N'-diallylaminodiphenyl sulfone | ADS | A functionalized analogue used to create specific resin properties. metu.edu.tr |

This table provides an interactive overview of typical components used in the formulation of toughened bismaleimide resins.

To further tailor resin properties for specific high-performance applications, functionalized analogues of the core diphenyl sulfone structure are synthesized. A prominent example is N,N'-diallylaminodiphenyl sulfone (ADS). metu.edu.tr This compound is synthesized by the allylation of the primary aromatic diamine, 4,4'-diaminodiphenyl sulfone.

ADS serves as a reactive comonomer that can be incorporated into bismaleimide resin systems. metu.edu.tr Research has shown that preparing prepolymers with varying molar ratios of a standard bismaleimide, like 4,4'-bismaleimidodiphenylmethane (BMI), and a diallyl compound like ADS, allows for precise control over the final cured properties. The thermal characteristics of these resins are investigated using methods such as Differential Scanning Calorimetry (DSC) and Thermal Gravimetric Analysis (TGA). metu.edu.tr

Studies comparing different diallyl comonomers reveal the specific impact of the sulfone group. For instance, a BMI/ADM (N,N'-diallylaminodiphenyl methane) resin system was found to exhibit better thermal stability compared to BMI/ADS and BMI/PDA (N,N'-diallyl p-phenyl diamine) resins, highlighting how structural changes in the comonomer influence the final material properties. metu.edu.tr However, the inclusion of the sulfone moiety in ADS provides a route to polymers with distinct characteristics valuable for specific composite applications.

Table 2: Research Findings on Thermal Properties of BMI/Diallyl Resin Systems

| Resin System | Molar Ratio (BMI:Diallyl) | Key Finding | Reference |

|---|---|---|---|

| BMI/ADM, BMI/ADS, BMI/PDA | 1:1, 1.5:1, 2:1 | Increasing the BMI ratio leads to higher curing temperatures and improved thermal stability. | metu.edu.tr |

This interactive table summarizes research findings on the thermal behavior of bismaleimide resins modified with different diallyl compounds.

Material Modification and Surface Chemistry (e.g., Corrosion Inhibition Studies)

Derivatives containing the aromatic sulfonamide or diphenyl sulfone structure have demonstrated significant potential as corrosion inhibitors for various metals in aggressive acidic environments. nih.govnih.gov The effectiveness of these organic molecules stems from their ability to adsorb onto the metal surface, creating a protective film that blocks the active sites for corrosion. nih.govresearchgate.net This adsorption is facilitated by the presence of heteroatoms (N, O, and S) with high electron density and aromatic rings within the molecular structure. acs.orgresearchgate.net

Computational and experimental studies have confirmed the efficacy of these compounds. Dapsone (4,4'-diaminodiphenyl sulfone), the primary amine precursor to the bismaleimide derivatives discussed previously, has been identified as an effective corrosion inhibitor for mild steel in both HCl and H₂SO₄ media, with efficiencies exceeding 90%. nih.gov This has established it as a benchmark compound for evaluating new diaryl sulfide (B99878) and sulfone derivatives. nih.gov

The mechanism of inhibition is typically of a mixed type, meaning the compounds suppress both the anodic (metal dissolution) and cathodic (hydrogen evolution) reactions of the corrosion process. nih.gov Research on aromatic sulfonamides shows a strong correlation between molecular structure and inhibition efficiency. For example, a study comparing an aromatic sulfonamide-derived ethyl ester (p-TSAE) and its acyl hydrazide (p-TSAH) found that the hydrazide offered slightly superior protection (94% vs. 92% efficiency) for mild steel in 1.0 M HCl. africaresearchconnects.com This was attributed to stronger interactions between the nitrogen atoms' lone-pair electrons and the d-orbitals of the iron surface. africaresearchconnects.com

Theoretical calculations using Density Functional Theory (DFT) and Monte Carlo simulations further elucidate the adsorption behavior, confirming that these molecules can effectively displace corrosive species from the metal surface. acs.orgnih.gov

Table 3: Research Data on Corrosion Inhibition by Sulfone and Sulfonamide Derivatives

| Inhibitor Compound | Metal | Corrosive Medium | Max. Inhibition Efficiency (%) | Method |

|---|---|---|---|---|

| Dapsone (4,4'-diaminodiphenyl sulfone) | Mild Steel | 1 M HCl / 0.5 M H₂SO₄ | >90% | Experimental |

| p-Toluenesulfonyl Acyl Hydrazide (p-TSAH) | Mild Steel | 1.0 M HCl | 94% | Electrochemical |

| p-Toluenesulfonyl Ethyl Ester (p-TSAE) | Mild Steel | 1.0 M HCl | 92% | Electrochemical |

This interactive table presents a summary of research findings on the effectiveness of various sulfone and sulfonamide derivatives as corrosion inhibitors.

Compound Reference Table

| Chemical Name | Abbreviation |

| Benzenamine, 4,4'-sulfonylbis[N-methyl- | - |

| 4,4'-Diaminodiphenyl sulfone | DDS / Dapsone |

| 4,4'-Bismaleimidodiphenyl sulfone | - |

| Maleic anhydride | - |

| 4,4'-Bismaleimidodiphenylmethane | BDM / BMI |

| o,o'-Diallyl bisphenol A | DABA |

| N,N'-diallylaminodiphenyl sulfone | ADS |

| N,N'-diallylaminodiphenyl methane | ADM |

| N,N'-diallyl p-phenyl diamine | PDA |

| p-Toluenesulfonyl Ethyl Ester | p-TSAE |

| p-Toluenesulfonyl Acyl Hydrazide | p-TSAH |

| Hydrochloric acid | HCl |

| Sulfuric acid | H₂SO₄ |

| Diphenyl Disulfide | - |

Environmental Behavior and Analytical Detection in Complex Matrices

Environmental Persistence and Mobility Assessment

A thorough review of scientific literature reveals a significant data gap regarding the environmental behavior of Benzenamine, 4,4'-sulfonylbis[N-methyl-. As of now, specific studies detailing its persistence, mobility, and interaction with different environmental compartments are not publicly available.

Specific research on the transport potential of Benzenamine, 4,4'-sulfonylbis[N-methyl- in aquatic environments has not been identified. The mobility of a chemical in water is influenced by its water solubility, vapor pressure, and its tendency to adsorb to particulate matter. Without empirical data on properties like the soil organic carbon-water partitioning coefficient (Koc), predictions about its movement in surface water, groundwater, or its potential for long-range transport remain speculative.

There is currently no available research detailing the interaction of Benzenamine, 4,4'-sulfonylbis[N-methyl- with key environmental compartments such as water, sediment, and soil. The behavior of organic compounds in the environment is largely governed by their affinity for these different phases. Processes such as adsorption to soil and sediment particles can significantly reduce a compound's mobility and bioavailability. Conversely, high water solubility could lead to leaching into groundwater. For Benzenamine, 4,4'-sulfonylbis[N-methyl-, the lack of studies on its degradation pathways (e.g., biodegradation, hydrolysis, photolysis) and sorption coefficients means its ultimate environmental fate is unknown.

Advanced Analytical Methodologies for Trace Detection and Quantification

The detection and quantification of trace levels of synthetic organic compounds in complex environmental matrices require highly sensitive and selective analytical methods. Mass spectrometry-based techniques are the primary tools for this purpose.

High-resolution mass spectrometry (HRMS) is a powerful tool for suspect screening, a strategy used to search for "known-unknowns" in a sample—compounds that are suspected to be present but are not targeted with dedicated analytical standards. In this approach, a high-resolution instrument, such as an Orbitrap or a time-of-flight (TOF) mass spectrometer, collects accurate mass data for all ions detected in a sample.

For Benzenamine, 4,4'-sulfonylbis[N-methyl-, a suspect screening workflow would involve:

Creating a Suspect List: The exact mass of the target compound is calculated and added to a database of suspected contaminants.

Data Acquisition: An environmental extract (e.g., from water or soil) is analyzed by LC-HRMS in full-scan mode to acquire high-resolution mass spectra.

Data Processing: Specialized software screens the acquired data for the presence of the exact mass of the protonated or deprotonated molecule of Benzenamine, 4,4'-sulfonylbis[N-methyl- within a narrow mass tolerance window (typically <5 ppm).

Confirmation: The isotopic pattern of the detected ion is compared to the theoretical pattern to increase confidence in the identification. Final confirmation would ideally involve acquiring a fragmentation spectrum (MS/MS) and comparing it to a reference spectrum or an in-silico predicted spectrum.

Liquid chromatography-mass spectrometry (LC-MS) is the benchmark technique for the analysis of polar, semi-volatile, and thermally labile compounds that are not suitable for gas chromatography. Given the structure of Benzenamine, 4,4'-sulfonylbis[N-methyl-, containing polar functional groups, LC-MS is an appropriate method for its targeted quantification. A typical LC-MS/MS method provides high selectivity and sensitivity by monitoring specific precursor-to-product ion transitions.

While a validated method specifically for this compound is not available in the literature, a hypothetical method can be proposed based on the analysis of similar aromatic amines and sulfonamides.

Table 1: Proposed LC-MS/MS Parameters for the Analysis of Benzenamine, 4,4'-sulfonylbis[N-methyl-

| Parameter | Suggested Condition |

|---|---|

| Chromatography | |

| LC Column | C18 Reverse-Phase (e.g., 100 mm x 2.1 mm, 1.8 µm) |

| Mobile Phase A | Water with 0.1% Formic Acid |

| Mobile Phase B | Acetonitrile with 0.1% Formic Acid |

| Gradient | Start at 5-10% B, ramp to 95% B, hold, and re-equilibrate |

| Flow Rate | 0.2 - 0.4 mL/min |

| Injection Volume | 5 - 10 µL |

| Mass Spectrometry | |

| Ionization Mode | Electrospray Ionization (ESI), Positive Mode |

| Acquisition Mode | Multiple Reaction Monitoring (MRM) |

| Precursor Ion (Q1) | [M+H]⁺ |

| Product Ions (Q3) | To be determined by infusion of a standard |

This table represents a proposed starting point for method development and is not based on published research for this specific compound.

Gas chromatography-mass spectrometry (GC-MS) is a robust technique for the analysis of volatile and semi-volatile compounds. The suitability of GC-MS for Benzenamine, 4,4'-sulfonylbis[N-methyl- would depend on its thermal stability and volatility. Due to its molecular weight and polar nature, direct analysis may be challenging, and derivatization might be necessary to improve its chromatographic properties and prevent thermal degradation in the GC inlet.

A potential GC-MS method could involve derivatizing the N-methylamine groups to make the molecule more volatile and thermally stable.

Table 2: Proposed GC-MS Parameters for the Analysis of Benzenamine, 4,4'-sulfonylbis[N-methyl-

| Parameter | Suggested Condition |

|---|---|

| Sample Preparation | |

| Derivatization Agent | N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) or similar silylating agent |

| Chromatography | |

| GC Column | Mid-polarity capillary column (e.g., 5% Phenyl Polysiloxane, 30 m x 0.25 mm, 0.25 µm) |

| Carrier Gas | Helium |

| Inlet Temperature | 250 - 280 °C |

| Oven Program | Start at 100 °C, ramp to 300 °C |

| Mass Spectrometry | |

| Ionization Mode | Electron Ionization (EI), 70 eV |

| Acquisition Mode | Selected Ion Monitoring (SIM) for targeted analysis or Full Scan for identification |

This table represents a proposed starting point for method development and is not based on published research for this specific compound.

Sample Preparation and Extraction Techniques (e.g., Solid-Phase Extraction (SPE))

Effective detection of trace levels of aromatic amines in environmental samples hinges on robust sample preparation and extraction techniques. Solid-Phase Extraction (SPE) is a widely employed method for the pre-concentration and purification of these analytes from aqueous matrices. nih.gov The choice of sorbent material is critical for achieving high recovery rates.

For aromatic amines, various SPE sorbents have been utilized, with the selection depending on the specific properties of the target analyte. Common choices include C18 (octadecyl) silica (B1680970), which retains non-polar compounds, and polymeric sorbents like styrene-divinylbenzene, which can offer different selectivity. nih.gov For polar aromatic amines, strong cation exchange (SCX) cartridges have demonstrated effective adsorption. nih.gov The efficiency of the extraction process is also influenced by parameters such as the pH of the sample, the choice of elution solvent, and the flow rate during sample loading and elution.

Given the structure of "Benzenamine, 4,4'-sulfonylbis[N-methyl-", a dual-mode sorbent possessing both reversed-phase and cation-exchange properties could potentially offer the best performance for its extraction from complex environmental samples.

Below is an interactive data table summarizing various SPE methods used for the extraction of related aromatic amines from water samples.

| Analyte Class | SPE Sorbent | Sample Matrix | Elution Solvent | Recovery Rate (%) | Reference |

| Primary Aromatic Amines | C18 ec (octadecyl) | Food Simulant (3% acetic acid) | Ethyl acetate (B1210297) | Variable | nih.gov |

| Primary Aromatic Amines | HR-P (styrene/divinylbenzene) | Food Simulant (3% acetic acid) | Not Specified | Variable | nih.gov |

| Polar Primary Aromatic Amines | SCX (strong cationic exchange) | Food Simulant (3% acetic acid) | Not Specified | Up to 91% | nih.gov |

| Monocyclic Aromatic Amines | PDMS-IL ([C6MIM][PF6]) | Water | Not Specified | 83.3 - 95.0% | nih.gov |

Degradation Pathways and Metabolite Identification in Environmental Systems

Direct studies on the degradation pathways of "Benzenamine, 4,4'-sulfonylbis[N-methyl-" are not available. However, research on the biodegradation of aniline (B41778) and its derivatives provides insights into potential transformation processes. Microorganisms in activated sludge and soil have been shown to degrade aniline, although the presence of certain substituents can significantly affect the degradation rate. nih.govzju.edu.cn

For instance, a bacterial strain identified as Delftia sp. AN3, isolated from activated sludge, was capable of utilizing aniline as its sole source of carbon, nitrogen, and energy. nih.gov However, this strain did not support the growth on N-methylaniline or N,N-dimethylaniline, suggesting that the N-alkylation may hinder microbial degradation by some organisms. nih.govzju.edu.cn

The degradation of aromatic compounds often proceeds through hydroxylation of the aromatic ring, followed by ring cleavage. In the case of aniline, the proposed pathway involves aniline dioxygenase and catechol 2,3-dioxygenase. nih.gov For "Benzenamine, 4,4'-sulfonylbis[N-methyl-", degradation might be initiated by N-demethylation, followed by enzymatic attack on the aromatic rings or cleavage of the sulfonyl bridge. Advanced oxidation processes (AOPs), such as ozonation, have also been shown to effectively degrade aniline in wastewater, transforming it into more biodegradable intermediates like butane diacid, oxalic acid, and formic acid. researchgate.netnih.gov

Occurrence and Distribution in Environmental Samples (e.g., Wastewater, Drinking Water)

There is no specific data on the occurrence and distribution of "Benzenamine, 4,4'-sulfonylbis[N-methyl-" in environmental samples. However, studies have documented the presence of various other aromatic amines in both wastewater and drinking water. researchgate.netnih.gov The occurrence of these compounds is often linked to industrial discharges from the manufacturing of dyes, pesticides, polymers, and pharmaceuticals. nih.gov

A study evaluating a full-scale drinking water treatment plant detected several aromatic amines in raw water, including aniline, 3-chloroaniline, and 3,4-dichloroaniline, at low nanogram-per-liter levels. researchgate.net Interestingly, the concentrations of some of these amines increased after chloramination, a common disinfection process, which also led to the formation of new aromatic amines. researchgate.net This highlights the potential for water treatment processes to influence the profile of aromatic amine contamination.

The following table presents data on the occurrence of some aromatic amines in a drinking water treatment plant.

| Compound | Raw Water Conc. (ng/L) | After Chloramination Conc. (ng/L) |

| Aniline | Up to 18 | ~10 times increase |

| 3-Chloroaniline | Up to 18 | ~10 times increase |

| 3,4-Dichloroaniline | Up to 18 | ~10 times increase |

| 2-Nitroaniline | Not Detected | Detected |

| N-nitrosodimethylamine | Up to 18 | ~10 times increase |

Data sourced from a study on a full-scale drinking water treatment plant. The exact concentrations varied with sampling events. researchgate.net

The presence and concentration of aromatic amines in water sources can be influenced by factors such as water temperature and rainfall events, which can affect the transport of these compounds from contaminated soils into water bodies. researchgate.net

Q & A

Basic: What analytical methods are recommended for characterizing Benzenamine, 4,4'-sulfonylbis[N-methyl-] and verifying its purity?

Answer:

To ensure structural integrity and purity, researchers should employ a combination of:

- High-Performance Liquid Chromatography (HPLC) to assess purity and detect impurities.

- Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C) to confirm the presence of the sulfonyl and methylamine groups.

- Mass Spectrometry (MS) for molecular weight verification and fragmentation pattern analysis. For example, NIST databases provide reference spectra for related compounds, enabling cross-validation of results .

- Elemental Analysis to quantify carbon, hydrogen, nitrogen, and sulfur content.

Methodological Note: Calibrate instruments using certified standards, and compare results with published data for structural analogs (e.g., Dapsone, a sulfonyl-linked aromatic amine) .

Basic: How does the sulfonyl group influence the compound’s reactivity in synthetic applications?

Answer:

The sulfonyl group (-SO₂-) is strongly electron-withdrawing, which:

- Reduces nucleophilicity at the aromatic ring, directing electrophilic substitution to specific positions.

- Enhances stability against oxidation compared to thioether (-S-) or selenide (-Se-) analogs .

- Facilitates hydrogen bonding in supramolecular assemblies, impacting crystallinity and solubility.

Experimental Design Tip: Compare reaction rates with analogs like Benzenamine, 4,4'-thiobis- (sulfur analog) to isolate electronic effects .

Advanced: How can researchers resolve contradictions in reported toxicity data for Benzenamine derivatives?

Answer:

Discrepancies often arise from differences in study design:

- In vitro vs. in vivo models: Address metabolic activation by using liver microsomal S9 fractions in mutagenicity assays (e.g., Ames test) to bridge gaps .

- Dose-response relationships: Conduct tiered testing (low, medium, high doses) to identify thresholds for carcinogenicity, as seen in IARC evaluations of related methylenebis compounds .

- Species-specificity: Compare rodent and human cell lines to assess translational relevance.

Case Example: The IARC noted limited evidence for carcinogenicity in 4,4'-methylenebis(N,N-dimethyl)benzenamine due to inconsistent tumor profiles across species .

Advanced: What strategies mitigate byproduct formation during sulfonamide-linked aromatic amine synthesis?

Answer:

Byproducts often stem from incomplete sulfonation or oxidation. Key strategies include:

- Controlled reaction conditions: Use anhydrous solvents and inert atmospheres to prevent hydrolysis of sulfonyl chlorides.

- Catalytic optimization: Employ phase-transfer catalysts (e.g., tetrabutylammonium bromide) to enhance sulfonation efficiency.

- Purification techniques: Utilize column chromatography or recrystallization with polar aprotic solvents (e.g., DMF) to isolate the target compound.

Safety Note: Refer to MSDS guidelines for handling reactive intermediates, such as sulfonyl chlorides, which may require cold storage and fume hood use .

Advanced: How does replacing the sulfonyl group with selenium or tellurium affect physicochemical properties?

Answer:

Substituting the sulfonyl group with heavier chalcogens (Se, Te) alters:

- Electronic properties: Increased polarizability enhances charge-transfer interactions in materials science applications.

- Thermal stability: Tellurium analogs (e.g., Benzenamine, 4,4'-tellurobis-) exhibit lower thermal decomposition thresholds compared to sulfur derivatives .

- Reactivity: Selenium-containing derivatives may show redox activity useful in catalytic systems.

Experimental Approach: Use DFT calculations to predict electronic effects and validate with UV-Vis and cyclic voltammetry .

Advanced: What role does Benzenamine, 4,4'-sulfonylbis[N-methyl-] play in polymer composites?

Answer:

The compound serves as a crosslinking agent or monomer in high-performance polymers due to:

- Thermal resistance: Sulfonyl groups enhance thermal stability in polyimides and epoxy resins.

- Mechanical strength: Aromatic rigidity improves tensile properties in composites.

Case Study: Polymers incorporating sulfonylbis[benzenamine] derivatives demonstrate improved dielectric properties in electronic encapsulation materials .

Basic: What are the known biological activities of sulfonyl-linked aromatic amines like Benzenamine, 4,4'-sulfonylbis[N-methyl-]?

Answer:

These compounds exhibit:

- Antimicrobial activity: Dapsone (4,4'-diaminodiphenyl sulfone) is clinically used against Mycobacterium leprae .

- Anti-inflammatory effects: Inhibition of neutrophil myeloperoxidase in autoimmune diseases.

Research Tip: Screen derivatives for structure-activity relationships (SAR) by modifying substituents on the aromatic rings.

Advanced: How can computational modeling guide the design of Benzenamine derivatives for targeted applications?

Answer:

- Molecular docking: Predict binding affinities to biological targets (e.g., bacterial enzymes) using software like AutoDock.

- QSAR studies: Correlate electronic parameters (HOMO/LUMO energies) with observed activities.

- Solubility prediction: Use COSMO-RS simulations to optimize solvent systems for synthesis.

Validation: Cross-check computational results with experimental data from analogs in public databases (e.g., PubChem) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.